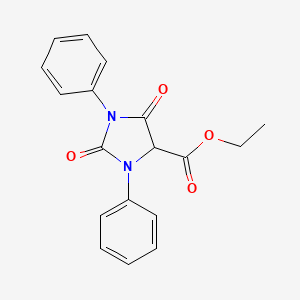

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate

Description

Properties

CAS No. |

56598-97-1 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate |

InChI |

InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |

InChI Key |

PZQFVUZSLOYVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is typically achieved via multicomponent reactions involving the condensation and cyclization of three key reactants:

- Ethyl-4-isocyanobenzoate

- Aniline

- Benzaldehyde

These components are reacted under reflux conditions in ethanol or trifluoroethanol as solvents. The reaction proceeds through initial formation of intermediate compounds, which then cyclize intramolecularly to form the imidazolidine ring system bearing the dioxo groups.

Detailed Reaction Conditions

- Reactants: Ethyl-4-isocyanobenzoate (1 equiv), aniline (1 equiv), benzaldehyde (1 equiv)

- Solvent: Ethanol or trifluoroethanol (TFE)

- Catalyst: In some protocols, trichloroacetic acid is added to facilitate cyclization.

- Temperature: Reflux conditions (approximately 78 °C for ethanol)

- Reaction Time: Several hours until completion, monitored by TLC or NMR spectroscopy

The reaction mechanism involves the nucleophilic attack of aniline on the isocyanate group of ethyl-4-isocyanobenzoate forming a urea intermediate. Subsequently, benzaldehyde reacts with the amine functionality to form an imine intermediate, which undergoes intramolecular cyclization to yield the imidazolidine ring with two keto groups at positions 2 and 5, finalizing the formation of this compound.

Alternative and Related Synthetic Routes

Passerini and Ugi Multicomponent Reactions: These well-established multicomponent reactions have been adapted to synthesize related imidazolidine derivatives by combining isocyanides, amines, aldehydes, and acids in one-pot reactions. For example, the Ugi reaction involving ethyl-4-isocyanobenzoate, aniline, benzaldehyde, and trichloroacetic acid under reflux in ethanol/trifluoroethanol yields intermediates that cyclize to the target compound with elimination of chloroform.

Cyclization of Ugi Derivatives: The intramolecular nucleophilic attack of the amine nitrogen on electrophilic carbonyl centers in Ugi adducts facilitates ring closure to form the imidazolidine core.

Hydrazinolysis and Further Modifications: Some synthetic pathways involve hydrazinolysis of related intermediates to yield functionalized derivatives of the imidazolidine scaffold, which can be further cyclized or modified to obtain the target compound or analogs.

Structural Characterization and Analysis

The synthesized this compound is characterized by:

| Parameter | Data |

|---|---|

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | 324.3 g/mol |

| CAS Number | 56598-97-1 |

| IUPAC Name | This compound |

| InChI Key | PZQFVUZSLOYVAJ-UHFFFAOYSA-N |

- [^1H-NMR](pplx://action/followup): Presence of aromatic protons from diphenyl groups, methine proton signals indicating the imidazolidine ring protons, and ethyl ester signals.

- [^13C-NMR](pplx://action/followup): Carbonyl carbons resonate typically between δ 171.0 and 156.3 ppm, aromatic carbons between δ 147.9 and 118.6 ppm, and methine carbons (N–CH–CO) between δ 67.5 and 64.6 ppm.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the proposed structure.

Summary Table of Preparation Methods

| Method | Reactants | Solvent | Catalyst/Conditions | Reaction Type | Key Features |

|---|---|---|---|---|---|

| Multicomponent reaction (Reflux) | Ethyl-4-isocyanobenzoate, Aniline, Benzaldehyde | Ethanol or Trifluoroethanol | Reflux, sometimes with trichloroacetic acid | One-pot condensation and cyclization | Efficient, yields imidazolidine ring with dioxo groups |

| Ugi Reaction followed by Cyclization | Ethyl-4-isocyanobenzoate, Aniline, Benzaldehyde, Trichloroacetic acid | Ethanol/Trifluoroethanol | Reflux | Multicomponent reaction with intramolecular cyclization | Produces diphenylimidazolidine derivatives with elimination of CHCl3 |

| Hydrazinolysis and Derivatization | Related intermediates | Various | Variable | Post-synthetic modification | Allows functionalization of imidazolidine scaffold |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of imides or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of new drugs.

Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analog: Ethyl 4,5-Dioxo-1,2-diphenylpyrrolidine-3-carboxylate

Core Differences :

- Ring Structure: The pyrrolidine derivative (C₁₃H₁₃NO₅) features a five-membered saturated pyrrolidine ring with one nitrogen atom, compared to the imidazolidine core with two nitrogens.

- Substituent Positions : Dioxo groups are at positions 4 and 5 in the pyrrolidine analog, versus positions 2 and 5 in the target compound.

Synthesis : Both compounds likely share synthetic steps, such as cyclization reactions promoted by bases (e.g., K₂CO₃) in DMF. However, the pyrrolidine derivative may require distinct starting materials, such as pyrrolidine precursors, whereas the imidazolidine derivative necessitates imidazolidine ring formation .

Physical Properties :

| Property | Target Compound (Imidazolidine) | Pyrrolidine Analog |

|---|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₄ | C₁₃H₁₃NO₅ |

| Key Functional Groups | 2,5-dioxo, ethyl carboxylate | 4,5-dioxo, ethyl carboxylate |

| Solubility | Moderate in DMF, CHCl₃ | Similar, but varies with ring |

| Crystallinity | Likely high (SHELX-refinable) | High (commercial availability) |

Applications : The pyrrolidine analog is commercially available (3 suppliers), suggesting industrial relevance, whereas the imidazolidine derivative’s niche applications may require further exploration .

Functional Group Analog: 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate

Structural Contrasts :

- Core Heterocycle : This compound contains a nitro-substituted imidazole ring fused to a benzodioxane moiety, differing from the saturated imidazolidine core.

Synthesis : Both compounds employ reflux conditions with K₂CO₃ in DMF, but the benzodioxine derivative requires additional steps for nitro-group incorporation and styryl linkage formation .

Reactivity Comparison: Pyrazole and Pyrimidine Derivatives

Compounds like ethyl 3-amino-1H-pyrazole-4-carboxylate () highlight the role of nitrogen positioning in heterocycles. Pyrazoles (two adjacent nitrogens) exhibit different tautomeric behavior and coordination chemistry compared to imidazolidines. For instance, pyrimidinethione derivatives from demonstrate sulfur incorporation, a feature absent in the target compound, which may influence metal-binding or biological activity .

Key Research Findings and Trends

- Crystallography : The SHELX suite remains critical for resolving subtle structural differences between analogs, such as bond lengths and angles in dioxo-substituted rings .

- Synthetic Flexibility : Ethyl carboxylate groups in both imidazolidine and pyrrolidine derivatives serve as versatile handles for further functionalization, though reaction rates may vary with ring electronics .

- Commercial Viability : Pyrrolidine derivatives are more readily available, suggesting easier scalability, while imidazolidines may require tailored synthetic optimization .

Biological Activity

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is a synthetic compound notable for its unique imidazolidine structure, characterized by two carbonyl groups and diphenyl substituents. Its molecular formula is with a molecular weight of approximately 338.36 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research.

Structure and Properties

The compound features a five-membered ring containing nitrogen atoms and multiple functional groups that enhance its chemical reactivity. It exists in a crystalline form with a density of 1.254 g/cm³. The presence of the dioxo group contributes to its biological activity, making it a candidate for further pharmacological studies.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that these derivatives can inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents. For instance:

- Cell Line Studies : Compounds derived from this compound have shown promising results in inhibiting cell proliferation in breast cancer and leukemia cell lines.

- Mechanism of Action : Some derivatives have been studied for their apoptotic effects and interactions with cellular pathways, notably the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives to various biological targets such as kinases and receptors involved in cancer progression. These studies help elucidate how modifications to the compound's structure can enhance its biological activity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other compounds within the imidazolidine family:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-(4-trifluoromethylphenyl)-1H-pyrazole-3-carboxylate | Contains a pyrazole ring; potential anti-inflammatory activity | |

| Ethyl 3-(5,5-diphenyl-hydantoin)-acetate | Hydantoin structure; known for anticonvulsant properties | |

| Ethyl 4-(2,5-dioxo-3,4-diphenylimida-zolidin-1-yl)benzoate | Similar dioxo-imidazolidine framework; investigated for anticancer activity |

This compound stands out due to its specific arrangement of functional groups that enhance its reactivity and biological profile compared to other compounds.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Apoptotic Mechanisms : A study demonstrated that specific derivatives induced apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

- In Vivo Efficacy : Animal model studies indicated that treatment with this compound derivatives led to reduced tumor size and improved survival rates in xenograft models of breast cancer.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate?

A common approach involves condensation reactions between substituted amines and carbonyl-containing precursors. For example, analogous syntheses utilize refluxing in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and solid filtration . While direct evidence for this compound is limited, similar imidazolidine derivatives are synthesized via cyclization of urea analogs or multi-step reactions involving benzaldehyde derivatives. Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons from imidazolidine ring signals.

- X-ray crystallography resolves absolute configuration and ring puckering parameters, with software like SHELXL refining structural models .

- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass spectrometry (ESI or EI-MS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

SHELXL is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin refinement. For this compound:

- Define the imidazolidine ring puckering using Cremer-Pople coordinates to quantify deviations from planarity .

- Use restraints for disordered ethyl or phenyl groups to stabilize refinement.

- Validate hydrogen bonding and π-π stacking interactions via SHELXPRO’s graphical interface . Recent SHELX updates (post-2008) support aspherical scattering factors, enhancing accuracy for high-resolution data .

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical structural data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict spectroscopic properties. Key steps:

- Compare experimental X-ray bond lengths/angles with DFT-optimized structures to identify steric or electronic distortions .

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that may not align with gas-phase DFT models .

- Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative effects influencing ring puckering .

Q. What strategies mitigate challenges in resolving tautomeric or conformational equilibria in this compound?

- Variable-temperature NMR detects dynamic processes, such as ring inversion or keto-enol tautomerism.

- DFT-based conformational searches identify low-energy tautomers, which can be cross-validated with spectroscopic data .

- Crystallization at controlled temperatures traps dominant conformers, reducing ambiguity in X-ray data .

Q. How do steric effects from the 1,3-diphenyl groups influence reactivity or supramolecular assembly?

- The phenyl substituents induce steric hindrance, potentially slowing nucleophilic attacks at the imidazolidine ring.

- In crystal packing, phenyl groups engage in edge-to-face or offset π-stacking, which can be quantified using Mercury software .

- Molecular electrostatic potential (MEP) maps from DFT highlight regions susceptible to electrophilic or nucleophilic interactions .

Data Analysis and Contradiction Resolution

Q. How to address conflicting crystallographic and spectroscopic data for this compound?

- Cross-validation : Compare X-H bond lengths (X-ray) with ¹H NMR coupling constants to assess dynamic effects.

- Hirshfeld surface analysis identifies intermolecular forces that may distort solid-state vs. solution structures .

- DFT-MD simulations model solvent effects, reconciling discrepancies between solution NMR and solid-state data .

Q. What experimental controls are essential in biological activity studies of this compound?

- Use positive controls (e.g., known enzyme inhibitors) to validate assay conditions.

- Perform dose-response curves to distinguish specific activity from cytotoxicity.

- Molecular docking (AutoDock Vina) predicts binding modes to target proteins, guiding structure-activity relationship (SAR) studies .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Value (X-ray) | Value (DFT) | Deviation |

|---|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.24 | 0.02 |

| N-C-N Angle (°) | 117.3 | 115.8 | 1.5 |

| Ring Puckering (Ų) | 0.85 | 0.78 | 0.07 |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Diastereomeric impurities | Incomplete cyclization | Prolonged reflux, acid catalysis |

| Oxidative degradation | Air exposure during synthesis | Inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.